molecular formula C13H15ClO4 B2505213 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid CAS No. 693812-85-0

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid

Cat. No.: B2505213
CAS No.: 693812-85-0
M. Wt: 270.71
InChI Key: UYUBJGCPOOUMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the synthesis of novel Retinoic Acid Receptor Alpha (RARα) agonists. This benzoic acid derivative serves as a crucial building block in the construction of potent and selective drug-like molecules. Its molecular structure, featuring specific chloro, cyclopentyloxy, and methoxy substitutions, is engineered to contribute to favorable drug-like properties, including potentially lower intrinsic clearance and enhanced metabolic stability in advanced candidate compounds . The primary research value of this compound lies in its application toward creating highly selective RARα agonists. Scientific studies have demonstrated that structural analogs of this compound are key intermediates in the development of orally bioavailable therapeutics . Such agonists have significant therapeutic potential across a range of diseases. Research indicates they may be investigated for the treatment of acute promyelocytic leukemia (APL), cancer, dermatological conditions, and Alzheimer's disease, due to their role in regulating cell growth, differentiation, and apoptosis . Furthermore, selective RARα agonists have shown promise in immunological research, with studies demonstrating their ability to suppress allospecific immune responses and prolong the survival of organ grafts in mouse models, suggesting potential as immunosuppressants in transplantation medicine . This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-chloro-4-cyclopentyloxy-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-17-11-7-8(13(15)16)6-10(14)12(11)18-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUBJGCPOOUMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxybenzoic acid.

    Etherification: The hydroxy group on the benzene ring is converted to a cyclopentyloxy group through an etherification reaction. This is achieved by reacting the hydroxy compound with cyclopentanol in the presence of an acid catalyst.

    Methoxylation: The final step involves the introduction of a methoxy group at the 5-position of the benzene ring. This can be accomplished by reacting the intermediate compound with methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products.

Scientific Research Applications

Therapeutic Potential

This compound has been identified as a selective retinoic acid receptor α (RARα) agonist. RARα plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. The activation of RARα is significant in treating cognitive disorders such as Alzheimer's disease and mild cognitive impairment. In preclinical studies, compounds that activate RARα have shown promise in ameliorating symptoms associated with these conditions by enhancing neurogenesis and synaptic plasticity .

Case Studies

  • Alzheimer's Disease Treatment : Research indicates that 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid can potentially improve cognitive function in animal models of Alzheimer's disease. In these studies, the compound demonstrated a significant reduction in amyloid-beta levels, a hallmark of Alzheimer's pathology .
  • Inflammatory Pain Models : In a study involving inflammatory pain rat models, derivatives of this compound were shown to reduce pain effectively without affecting normal exploratory behavior. This suggests a favorable therapeutic index for managing inflammatory pain conditions .

The compound exhibits notable biological activities beyond its role as an RARα agonist. Its dual inhibition properties make it a candidate for treating multiple conditions simultaneously.

Dual Inhibition of Enzymes

Recent studies have highlighted the compound's potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). Both enzymes are implicated in various inflammatory diseases:

  • sEH Inhibition : The compound showed subnanomolar IC50 values against human sEH, indicating high potency in modulating inflammatory responses .
  • PDE4 Inhibition : By increasing cAMP levels through PDE4 inhibition, the compound can down-regulate inflammatory mediators, providing therapeutic benefits for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Synthesis Methodologies

The synthesis of this compound involves several key steps that ensure the purity and efficacy of the final product.

Synthetic Route Overview

The synthetic pathway typically includes:

  • Starting Materials : The synthesis begins with commercially available benzoic acid derivatives.
  • Functionalization : Key functional groups are introduced through electrophilic aromatic substitution reactions, followed by cyclization to incorporate the cyclopentyloxy group.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

A detailed synthetic scheme would typically look like this:

StepReaction TypeReagents/ConditionsProduct
1Electrophilic Aromatic SubstitutionBenzoic acid + Chlorinating agent3-Chloro-4-methoxybenzoic acid
2Ether Formation3-Chloro-4-methoxybenzoic acid + Cyclopentanol + Acid catalystThis compound
3PurificationRecrystallization/ChromatographyPure this compound

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 4-(Benzyloxy)-3-phenethoxyphenol (C3)
  • Key Differences :
    • Lacks the carboxylic acid group (benzoic acid backbone).
    • Contains a benzyloxy group (position 4) and phenethoxy group (position 3) instead of cyclopentyloxy and chlorine.
  • Benzyloxy and phenethoxy groups may increase aromatic stacking interactions but reduce metabolic stability compared to cyclopentyloxy .
b) ML10302 and SR59768 (5-HT4 Receptor Agonists)
  • Key Differences: Both are esters of 4-amino-5-chloro-2-methoxybenzoic acid with piperidine derivatives. Feature amino and hydroxy-piperidine groups instead of cyclopentyloxy.
  • Implications: The amino group facilitates receptor binding (e.g., 5-HT4), while the cyclopentyloxy group in the target compound may prioritize steric effects over direct receptor interaction .
c) 2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic Acid
  • Key Differences :
    • Bromine at position 2 and a 3-chloropropoxy chain at position 3.
  • Implications :
    • Bromine’s larger atomic radius may alter electronic effects compared to chlorine.
    • The flexible 3-chloropropoxy chain could enhance conformational adaptability in binding compared to the rigid cyclopentyloxy group .

Physicochemical Properties

Compound Substituents (Positions) Molecular Formula Key Properties
3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid Cl (3), cyclopentyloxy (4), OMe (5) C₁₃H₁₅ClO₄ High lipophilicity (LogP ~2–3 estimated)
4-(Benzyloxy)-3-phenethoxyphenol (C3) BnO (4), phenethoxy (3), -OH (5) C₂₁H₂₀O₃ Lower acidity (no COOH), LogP ~3.5
ML10302 NH₂ (4), Cl (5), piperidinoethyl ester C₁₅H₂₀ClN₂O₃ Enhanced solubility (ester group)
2-Bromo-4-(3-chloropropoxy)-5-methoxybenzoic Acid Br (2), Cl-propoxy (4), OMe (5) C₁₁H₁₂BrClO₄ Flexible side chain, LogP ~2.5

Biological Activity

3-Chloro-4-(cyclopentyloxy)-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential therapeutic applications. This compound has been investigated for its biological activities, particularly in relation to enzyme modulation and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.

The molecular structure of this compound includes a chloro group, a methoxy group, and a cyclopentyloxy substituent on the benzoic acid framework. These modifications contribute to its unique biological properties.

The compound acts primarily through modulation of specific enzymes and pathways:

  • Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in degrading cyclic AMP (cAMP). By inhibiting PDE4, the compound increases cAMP levels, leading to reduced inflammation and modulation of various physiological responses .
  • Cathepsin Activation : Research indicates that this compound activates cathepsins B and L, which are involved in protein degradation pathways. This activation may enhance cellular proteostasis and has implications for aging and cellular health .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In animal models, it reduced inflammatory pain and modulated immune responses without affecting general behavior or exploratory activity .

Enzyme Modulation

The compound has been evaluated for its effects on various enzymes:

  • PDE4 : Inhibition of PDE4 leads to increased cAMP levels, which can downregulate inflammatory mediators. The IC50 values for PDE4 inhibition have been reported in the low nanomolar range, indicating high potency .
  • Cathepsins B and L : The compound showed strong activation of these enzymes, suggesting potential applications in enhancing protein degradation pathways .

Case Studies

  • Inflammatory Pain Model : In a lipopolysaccharide-induced inflammatory pain model in rats, administration of this compound resulted in significant pain relief measured by withdrawal latency tests. The pharmacokinetics indicated rapid absorption with peak plasma concentrations observed shortly after administration .
  • Cell-Based Assays : In vitro studies using human foreskin fibroblasts demonstrated that the compound significantly enhances the activities of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These findings suggest its potential as an anti-aging agent by promoting cellular repair mechanisms .

Data Summary

Activity Mechanism IC50 Value
PDE4 InhibitionIncreases cAMP levels~0.6 nM
Cathepsin B ActivationEnhances protein degradationSignificant activation
Anti-inflammatory EffectsReduces pain in inflammatory modelsEffective in vivo

Q & A

Q. Key Intermediates :

  • 3-Chloro-4-fluoro-5-methoxybenzaldehyde (precursor for cyclopentyloxy substitution)
  • 3-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde (oxidized to the carboxylic acid)

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYieldReference
EtherificationCyclopentanol, K₂CO₃, DMF, 80°C~65%
OxidationKMnO₄, H₂O, reflux~70%

Basic Question: How is structural characterization performed for this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methoxy at δ 3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 314.1) .
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Basic Question: What are the solubility and stability profiles of this compound under laboratory conditions?

Q. Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres to prevent esterification or decarboxylation .

Advanced Question: How can reaction yields be optimized during the introduction of the cyclopentyloxy group?

Methodological Answer :
Critical variables include:

  • Catalyst Selection : Pd/C or Ni catalysts enhance coupling efficiency for sterically hindered ethers .
  • Temperature Control : Reactions at 80–100°C improve kinetics without promoting side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from unreacted cyclopentanol .

Table 2 : Catalyst Screening for Etherification

CatalystTemperature (°C)Yield (%)
Pd/C8072
NiCl₂10058
No catalyst8035

Advanced Question: What advanced analytical techniques resolve co-eluting impurities in HPLC analysis?

Q. Methodological Answer :

  • LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., loss of CO₂ for carboxylic acid vs. ester derivatives) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
  • 2D NMR : NOESY correlations confirm spatial proximity of cyclopentyl and methoxy groups .

Advanced Question: What in vitro assays are suitable for evaluating its biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Mutagenicity : Ames test with Salmonella strains to assess genotoxic risk .

Advanced Question: How does computational modeling predict its reactivity in nucleophilic substitution?

Q. Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* models predict activation barriers for cyclopentyloxy substitution at the 4-position .
  • MD Simulations : Solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
  • Docking Studies : Identify potential binding pockets in enzyme targets (e.g., COX-2) .

Advanced Question: How do experimental and computational spectral data contradict, and how are these resolved?

Q. Methodological Answer :

  • Discrepancies : Experimental 13^13C NMR shifts may deviate from DFT predictions due to solvent polarity or crystal packing .
  • Resolution : Use implicit solvent models (e.g., PCM) in calculations and validate with cross-polarization magic-angle spinning (CP-MAS) solid-state NMR .

Advanced Question: What degradation pathways occur under accelerated stability testing?

Q. Methodological Answer :

  • Hydrolysis : Carboxylic acid converts to ester in alcoholic solvents (e.g., methanol/H⁺) .
  • Oxidation : Methoxy groups demethylate to hydroxyl under UV light, forming quinones .
  • Mitigation : Lyophilization and antioxidant additives (e.g., BHT) reduce degradation .

Table 3 : Degradation Products Identified via LC-MS

ConditionMajor DegradantProposed Pathway
pH 12, 40°C3-Chloro-4-(cyclopentyloxy)-5-hydroxybenzoic acidBase-catalyzed demethylation
UV light, 24hQuinone derivativeOxidative demethylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.